![molecular formula C15H12BrN3OS B2454761 N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 895024-41-6](/img/structure/B2454761.png)
N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in glutamine metabolism. It has gained significant attention in recent years due to its potential as a therapeutic agent for cancer treatment.
Scientific Research Applications
Synthesis and Biological Activity
A study by Fahim and Ismael (2019) explored the synthesis of novel sulfonamide derivatives, including compounds related to N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide. The research focused on the antimicrobial activity of these compounds, revealing that specific derivatives displayed significant activity against various strains. Computational calculations supported the experimental findings, offering a comprehensive understanding of the compound's potential as antimicrobial agents (Fahim & Ismael, 2019).
Alqahtani and Bayazeed (2020) synthesized pyridine-linked thiazole derivatives and studied their antiproliferative activity against different cancer cell lines, including liver carcinoma and breast cancer. The study highlights the therapeutic potential of these derivatives, offering insights into their mechanism of action through docking studies (Alqahtani & Bayazeed, 2020).
Anticancer Activity
Research conducted by Stec et al. (2011) investigated derivatives of benzothiazole, including N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, for their inhibitory activity against PI3Kα and mTOR, critical enzymes in cancer progression. This study underscores the compound's potential in anticancer therapy, particularly through the modification of its structure to enhance metabolic stability (Stec et al., 2011).
Anuse et al. (2019) focused on the synthesis and antimicrobial study of substituted 2-aminobenzothiazoles derivatives. Their work sheds light on the antimicrobial efficacy of these compounds against resistant bacterial strains, offering a foundation for future antimicrobial agents (Anuse et al., 2019).
Synthesis and Antimicrobial Profile
The synthesis and evaluation of antibacterial activities of various derivatives, including those structurally related to N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide, highlight the compound's versatility as a precursor in creating biologically active molecules with potential applications in combating bacterial infections (Singh et al., 2010).
properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS/c1-10(20)19(9-11-3-2-6-17-8-11)15-18-13-5-4-12(16)7-14(13)21-15/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQMINKNUNMIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CN=CC=C1)C2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.